molecular formula C8H9N3S B053224 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine CAS No. 118430-78-7

1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine

Cat. No.: B053224
CAS No.: 118430-78-7
M. Wt: 179.24 g/mol
InChI Key: NFTITKUYTQZKIZ-UHFFFAOYSA-N
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Description

1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine is a heterocyclic compound that features a pyrazole ring substituted with a thiophene group and a methyl group

Mechanism of Action

Target of Action

1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine is a compound that has been associated with potential antidepressant activity . The primary targets of this compound are likely to be the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .

Mode of Action

It is suggested that the compound may interact with its targets (monoamine neurotransmitters) and potentially correct the imbalance in their release . This could result in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Biochemical Pathways

The compound is likely to affect the biochemical pathways associated with the synthesis and release of monoamine neurotransmitters . By influencing these pathways, the compound could potentially correct the improper release of these neurotransmitters, thereby alleviating symptoms of depression .

Pharmacokinetics

Most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in the levels of monoamine neurotransmitters in the brain . This could result in improved mood and reduced symptoms of depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with methyl isothiocyanate, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(Thiophen-2-Yl)-1h-Pyrazol-5-Amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a thiophene group makes it particularly versatile for various applications.

Properties

IUPAC Name

2-methyl-5-thiophen-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTITKUYTQZKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370698
Record name 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118430-78-7
Record name 1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118430-78-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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